8-Hete

Vue d'ensemble

Description

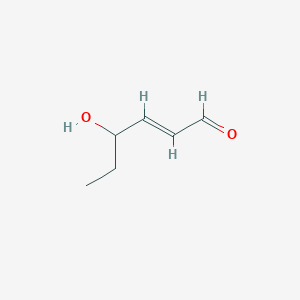

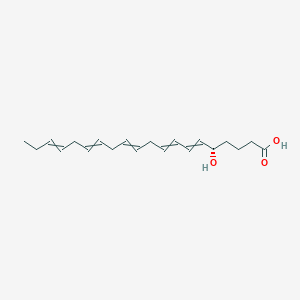

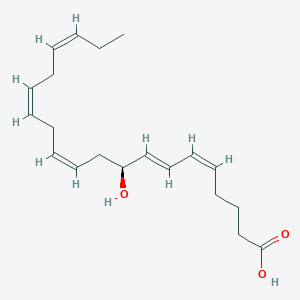

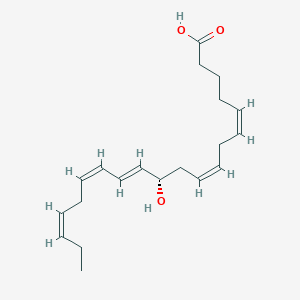

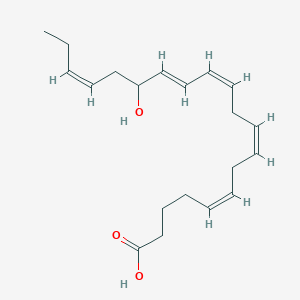

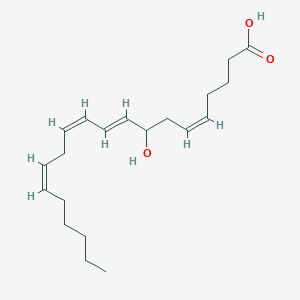

8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid, also known as 8(S)-HETE, is a lipoxygenase metabolite of arachidonic acid . It is characterized by the presence of a hydroxyl group at the 8th carbon position and a specific arrangement of double bonds at the 5th, 9th, 11th, and 14th carbon positions.

Synthesis Analysis

This compound is derived from eicosapentaenoic acid (EPA), an essential omega-3 polyunsaturated fatty acid, through enzymatic modification. The specific stereochemistry of the hydroxyl group and the arrangement of the double bonds are crucial for its synthesis .Molecular Structure Analysis

The molecular formula of 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid is C20H32O3 . It has a hydroxyl group at the 8th carbon position and double bonds at the 5th, 9th, 11Z, and 14Z positions .Physical And Chemical Properties Analysis

8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid has a molecular weight of 320.47 . It is typically stored at -20°C and is unstable to oxygen and direct sunlight .Applications De Recherche Scientifique

Agoniste double des récepteurs nucléaires PPARα et PPARγ

8-HETE a été évalué comme un agoniste double des récepteurs nucléaires PPARα et PPARγ . Cela signifie qu'il peut se lier à ces récepteurs et les activer, ce qui joue un rôle crucial dans la régulation des fonctions cellulaires, y compris le métabolisme des lipides et l'inflammation .

Production d'acides gras polyinsaturés hydroxylés

This compound peut être produit par des cellules d'Escherichia coli recombinantes exprimant la 8S-lipoxygénase d'arachidonate de souris . Cette enzyme catalyse l'hydroperoxydation des acides gras polyinsaturés en acides gras hydroperoxy, qui peuvent facilement être convertis en acides gras hydroxylés .

Production de 8S-HETE, 8S-HEPE et 10S-HDoHE

La 8S-lipoxygénase d'arachidonate de souris peut hydroxyler l'acide arachidonique, l'acide eicosapentaénoïque et l'acide docosahexaénoïque en 8S-HETE, 8S-HEPE et 10S-HDoHE, respectivement . Ces produits hydroxylés présentent diverses activités biologiques .

Activateur des récepteurs activés par les proliférateurs de peroxysomes

8S-HETE est un activateur des récepteurs activés par les proliférateurs de peroxysomes . Ces récepteurs sont impliqués dans la régulation de la différenciation cellulaire, du développement et du métabolisme .

Inducteur de la différenciation des préadipocytes

8S-HETE est un inducteur de la différenciation des préadipocytes . Cela signifie qu'il peut stimuler ces cellules précurseurs à se développer en adipocytes matures, qui sont des cellules spécialisées dans le stockage de l'énergie sous forme de graisse

Safety and Hazards

Mécanisme D'action

Target of Action

8-HETE, also known as 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid, primarily targets the MAPK and NF-κB pathways . These pathways play a crucial role in cellular processes such as growth, differentiation, and stress responses . Additionally, this compound is a strong activator of peroxisome proliferator-activated receptors (PPARs) alpha and a weak activator of PPAR gamma . PPARs are nuclear hormone receptors that regulate gene transcription in response to peroxisome proliferators and fatty acids .

Mode of Action

This compound interacts with its targets by inducing the activity of NF-κB and significantly inducing the phosphorylation of ERK1/2 . This interaction leads to changes in the cellular processes controlled by these pathways, including cellular growth and inflammation .

Biochemical Pathways

The action of this compound affects the MAPK and NF-κB pathways , leading to downstream effects such as the induction of cellular hypertrophy . The induction of cellular hypertrophy is associated with a proportional increase in the formation of dihydroxyeicosatrienoic acids (DHETs) parallel to the increase of soluble epoxide hydrolase (sEH) enzyme activity .

Pharmacokinetics

It is known that this compound can induce cellular hypertrophy in a concentration- and time-dependent manner , suggesting that its bioavailability and metabolic stability may be factors influencing its pharmacological effects.

Result of Action

The action of this compound results in the induction of cellular hypertrophy, as evidenced by the induction of cardiac hypertrophy markers ANP, BNP, α-MHC, and β-MHC and the increase in cell surface area . This suggests that this compound may play a role in the development of cardiovascular disease .

Propriétés

IUPAC Name |

(5Z,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUNAYAEIJYXRB-HEJOTXCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C(C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347449 | |

| Record name | (5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70968-93-3 | |

| Record name | 8-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70968-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Which enzymes are primarily responsible for 8-HETE production?

A1: this compound is primarily produced through the action of lipoxygenases (LOX), particularly 12S-lipoxygenase isoenzymes found in various tissues like leukocytes, platelets, and epidermis. [, , ]

Q2: Is this compound always produced as the same enantiomer?

A2: Interestingly, the stereochemistry of this compound production varies depending on the specific 12S-lipoxygenase isoenzyme involved. For example, the platelet-type 12S-lipoxygenase generates 8(R)-HETE, while the leukocyte-type generates 8(S)-HETE. []

Q3: Can this compound be produced from sources other than direct enzymatic conversion of arachidonic acid?

A3: Yes, research has identified alternative biosynthetic pathways for this compound. For instance, this compound can be produced via the 5-lipoxygenase pathway from 20:4 n-3, an analog of arachidonic acid. This pathway also leads to the formation of 8,15-diHETE. []

Q4: What are some of the known biological activities of this compound?

A4: this compound exhibits various biological activities, including chemotactic activity on human neutrophils, meaning it can induce their migration. It has also been linked to oxidative stress and lipid peroxidation, processes implicated in cancer development. [, , ]

Q5: Is this compound solely a pro-inflammatory mediator?

A5: While often associated with inflammation, this compound's role is complex and context-dependent. For instance, studies on intestinal ischemia-reperfusion in mice suggest that this compound is produced alongside both pro- and anti-inflammatory eicosanoids during the early stages of ischemia. []

Q6: Are there any indications that this compound might be involved in chronic diseases?

A6: Yes, elevated levels of this compound have been observed in various pathological conditions, including:

- Ovarian Cancer: Increased prediagnostic serum levels of this compound were linked to a higher risk of developing ovarian cancer, particularly the serous subtype. []

- Aromatase Inhibitor-Induced Arthralgia (AIA): In breast cancer patients, baseline this compound levels were positively associated with the worsening of AIA symptoms, suggesting a potential role in this inflammatory condition. []

- Polycystic Kidney Disease (ADPKD): Patients with ADPKD exhibit higher levels of this compound compared to healthy individuals. Furthermore, urinary this compound levels were found to be positively associated with structural kidney disease progression in a study on pravastatin therapy for ADPKD. [, ]

- Benign Prostatic Hyperplasia (BPH): Elevated levels of this compound were observed in plasma and prostate tissue of rats with BPH. Notably, treatment with traditional Chinese medicine (Phellodendri chinensis cortex and Anemarrhenae rhizoma) significantly reduced this compound levels, correlating with a suppression of inflammation. [, ]

Q7: Could this compound be a potential therapeutic target?

A7: Research suggests that targeting this compound production or signaling pathways could hold therapeutic promise for specific conditions. For example:

- Cancer: The association of this compound with inflammation and oxidative stress in cancer development makes it a potential target for chemoprevention strategies. Studies have shown that green tea polyphenols, known for their anticancer properties, can inhibit 12-LOX activity in colon tumor tissue, thereby reducing this compound production. []

- AIA: Targeting this compound production or signaling could offer new avenues for managing AIA in breast cancer patients. []

Q8: What analytical techniques are commonly employed to study this compound?

A8: A range of advanced analytical techniques are used to identify, quantify, and characterize this compound, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying different HETEs based on their mass-to-charge ratio. This method enables the quantification of this compound and other HETEs in various biological samples. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity in detecting and quantifying this compound and other eicosanoids in complex biological matrices like cell culture media and tissue extracts. [, , , ]

- High-Performance Liquid Chromatography (HPLC): A versatile technique that can be coupled with various detectors, including ultraviolet-visible (UV-Vis) and mass spectrometry (MS), to separate and quantify this compound and its isomers. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.